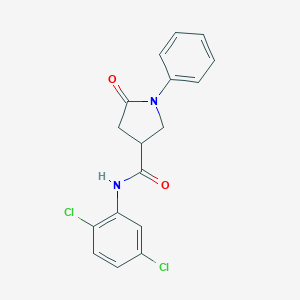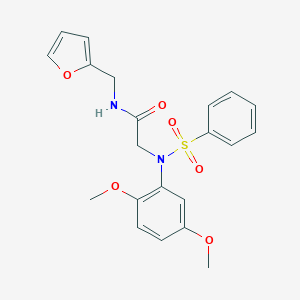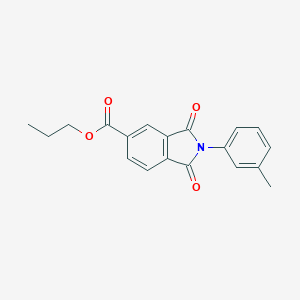
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and dichlorophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects is complex and involves multiple molecular targets. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dichlorophenyl)-succinamic acid: Shares the dichlorophenyl group but differs in the core structure.
2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide: Another compound with similar substituents but different functional groups.
Uniqueness
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14Cl2N2O2 |
|---|---|
Poids moléculaire |
349.2g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-12-6-7-14(19)15(9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23) |
Clé InChI |
IUOCJKTYUVRXQV-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Solubilité |
1.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenylacetohydrazide](/img/structure/B387353.png)


![Ethyl 2-[(2-thiocyanatoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387365.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)

![6-{2-[1-(4-Aminophenyl)ethylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B387368.png)




![Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387373.png)

